diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride
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Overview
Description
Diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride: is a bicyclic amine derivative known for its unique structural properties. This compound features a bicyclo[2.2.1]heptane framework, which is a common motif in organic chemistry due to its rigidity and defined stereochemistry. The presence of an amino group and a hydroxyl group makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.
Hydroxylation: The hydroxyl group is introduced via hydroboration-oxidation or other hydroxylation techniques.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The amino group can undergo reduction to form secondary or tertiary amines using reducing agents like LiAlH₄.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride is used as a building block for synthesizing more complex molecules. Its rigid structure and functional groups make it an ideal candidate for studying stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its defined stereochemistry and functional groups.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including as potential drug candidates for treating various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials that benefit from its rigid bicyclic structure.
Mechanism of Action
The mechanism by which diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and hydroxyl groups can form hydrogen bonds and ionic interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
- Exo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol
- Endo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol
- Bicyclo[2.2.1]heptane derivatives
Uniqueness
Diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride is unique due to its specific stereochemistry (diexo configuration) and the presence of both amino and hydroxyl functional groups. This combination provides distinct reactivity and binding properties compared to its isomers and other bicyclic compounds.
This detailed overview should provide a comprehensive understanding of diexo-(3-Amino-bicyclo[221]hept-2-yl)-methanol hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[(1S,2R,3S,4R)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h5-8,10H,1-4,9H2;1H/t5-,6+,7+,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSSFLCCAAVUFA-SZPCUAKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H]([C@H]2N)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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